molecular formula C17H21NO B3866519 (4-methoxy-3-methylbenzyl)(2-phenylethyl)amine

(4-methoxy-3-methylbenzyl)(2-phenylethyl)amine

Cat. No. B3866519
M. Wt: 255.35 g/mol
InChI Key: RBBPEWOGAUZSBN-UHFFFAOYSA-N
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Description

“(4-methoxy-3-methylbenzyl)(2-phenylethyl)amine” is a compound with the molecular formula C18H23NO . It is a derivative of 2-phenylethylamine, a motif that is widely present in nature and plays a central role in various biological systems .


Synthesis Analysis

The synthesis of 2-phenylethylamine derivatives, which “(4-methoxy-3-methylbenzyl)(2-phenylethyl)amine” is a part of, has been explored in various studies. For instance, one method involves the reduction of benzyl cyanide with sodium in ethanol . Another method includes benzyl cyanide reduction with hydrogen over a Raney nickel catalyst .


Molecular Structure Analysis

The molecular structure of “(4-methoxy-3-methylbenzyl)(2-phenylethyl)amine” consists of 18 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . The InChI string representation of the molecule is InChI=1S/C18H23NO/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-phenylethylamine derivatives are diverse. They are known to participate in various reactions, including nucleophilic substitution .


Physical And Chemical Properties Analysis

The molecular weight of “(4-methoxy-3-methylbenzyl)(2-phenylethyl)amine” is 269.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 6 .

Future Directions

The future directions in the study of 2-phenylethylamine derivatives, including “(4-methoxy-3-methylbenzyl)(2-phenylethyl)amine”, involve further exploration of their therapeutic potential. There is a vast therapeutic chemical space to explore, considering different substitutions, functional group decorations, ring enclosures, or heteroaromatic analogues .

properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-12-16(8-9-17(14)19-2)13-18-11-10-15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBPEWOGAUZSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5559646

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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